molecular formula C7H8FNO B599168 (5-Fluoro-6-methylpyridin-2-yl)methanol CAS No. 1283717-69-0

(5-Fluoro-6-methylpyridin-2-yl)methanol

Cat. No.: B599168
CAS No.: 1283717-69-0
M. Wt: 141.145
InChI Key: FDBRQNSELBRUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-6-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both fluorine and methyl groups on the pyridine ring, along with a hydroxymethyl group, makes this compound unique and potentially useful in various chemical and biological applications.

Scientific Research Applications

(5-Fluoro-6-methylpyridin-2-yl)methanol has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-6-methylpyridin-2-yl)methanol typically involves the fluorination of 2-amino-6-methylpyridine followed by reduction. One common method includes the diazotization of 2-amino-6-methylpyridine in the presence of hydrogen fluoride, leading to the formation of 2-fluoro-6-methylpyridine . This intermediate can then be reduced to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of reagents and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-6-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 5-fluoro-6-methylpyridine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: 5-Fluoro-6-methylpyridine-2-carboxylic acid.

    Reduction: 5-Fluoro-6-methylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-6-methylpyridin-2-yl)methanol is unique due to the combination of fluorine, methyl, and hydroxymethyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(5-fluoro-6-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBRQNSELBRUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741829
Record name (5-Fluoro-6-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283717-69-0
Record name (5-Fluoro-6-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.